molecular formula C10H20N2O3S B580693 4-[(3-Piperidinylmethyl)sulfonyl]-morpholine CAS No. 1206969-37-0

4-[(3-Piperidinylmethyl)sulfonyl]-morpholine

Cat. No.: B580693
CAS No.: 1206969-37-0
M. Wt: 248.341
InChI Key: ROPZHSNMFSKUPC-UHFFFAOYSA-N
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Description

4-[(3-Piperidinylmethyl)sulfonyl]-morpholine is a chemical compound that features a morpholine ring substituted with a piperidinylmethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Piperidinylmethyl)sulfonyl]-morpholine typically involves the reaction of morpholine with a piperidinylmethylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Piperidinylmethyl)sulfonyl]-morpholine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The piperidinyl ring can be reduced to form piperidine derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced piperidine derivatives, and substituted morpholine derivatives.

Scientific Research Applications

4-[(3-Piperidinylmethyl)sulfonyl]-morpholine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(3-Piperidinylmethyl)sulfonyl]-morpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The piperidinyl and morpholine rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom, commonly used in organic synthesis and pharmaceuticals.

    Morpholine: A six-membered ring containing both nitrogen and oxygen atoms, used as a solvent and chemical intermediate.

    Sulfonyl Chlorides: Compounds containing the sulfonyl group, used as reagents in organic synthesis.

Uniqueness

4-[(3-Piperidinylmethyl)sulfonyl]-morpholine is unique due to the combination of the piperidinylmethylsulfonyl group with the morpholine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(piperidin-3-ylmethylsulfonyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S/c13-16(14,12-4-6-15-7-5-12)9-10-2-1-3-11-8-10/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPZHSNMFSKUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CS(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901262159
Record name 4-[(3-Piperidinylmethyl)sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-37-0
Record name 4-[(3-Piperidinylmethyl)sulfonyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Piperidinylmethyl)sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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